3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide
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Overview
Description
3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is a chemical compound characterized by its unique structure, which includes a bromine atom, a difluoroethyl group, and a sulfonamide group attached to a pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known for their versatility in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated pyrazole with a sulfonamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Difluoroethylation: Difluoroethylating agents such as difluoroethyl iodide.
Sulfonamide Formation: Sulfonamide precursors like sulfonyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-thiol: Contains a thiol group instead of a sulfonamide group.
Uniqueness
3-Bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF2N3O2S/c6-5-3(14(9,12)13)1-11(10-5)2-4(7)8/h1,4H,2H2,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLFFJLNXJRIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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